8-(Boc-amino)-2-azaspiro[4.5]decane
Description
Structural Significance and Prevalence in Designed Molecules and Natural Products
The azaspiro[4.5]decane framework is a prominent structural motif found in a variety of natural products and synthetically designed molecules. nih.govacs.org Its inherent three-dimensionality, a consequence of the spirocyclic fusion, allows for the precise spatial arrangement of functional groups, a critical feature for molecular recognition and biological activity. nih.govtandfonline.com This contrasts with flat, aromatic systems, offering a more complex and sterically defined scaffold. tandfonline.com
Natural products often incorporate spirocyclic systems, which have evolved to interact with biological targets like proteins. tandfonline.com The azaspiro[4.5]decane core, in particular, is a key component of various bioactive compounds. nih.govontosight.ai For instance, the azaspiro[4.5]decane-7,9-dione moiety is the core structure of azapirones, a class of drugs with anxiolytic and antipsychotic properties. ontosight.aiwikipedia.orgnih.gov The structural rigidity and complexity offered by this scaffold are advantageous for creating novel chemical entities with the potential for intellectual property protection. rsc.org
| Compound Class | Core Structure | Significance |
| Azapirones | Azaspiro[4.5]decane-7,9-dione | Anxiolytic and antipsychotic agents. ontosight.aiwikipedia.orgnih.gov |
| Sigma-1 Receptor Ligands | 1,4-Dioxa-8-azaspiro[4.5]decane | Potential for tumor imaging. acs.orgnih.gov |
| Anticancer Agents | 1-Thia-4-azaspiro[4.5]decane | Inhibition of cancer cell lines. researchgate.net |
Importance of Spirocyclic Systems in Ligand Design and Biological Recognition
Spirocyclic systems, such as azaspiro[4.5]decane, are considered "privileged structures" in medicinal chemistry. nih.govrsc.org This designation stems from their ability to bind to multiple biological targets with high affinity and selectivity. The rigid nature of the spirocyclic framework helps to lock the conformation of a molecule, which can optimize the orientation of binding elements for interaction with a receptor or enzyme active site. tandfonline.com This conformational constraint can lead to improved efficacy and selectivity profiles of drug candidates. tandfonline.com
The three-dimensional nature of spirocycles is a key advantage in ligand design. tandfonline.com It allows for the projection of substituents in multiple directions, facilitating significant interactions with the three-dimensional binding sites of biological macromolecules. tandfonline.com This often results in higher binding affinity compared to more flexible or planar molecules. Furthermore, the introduction of spirocyclic motifs can favorably modulate key physicochemical properties of a molecule, including:
Solubility: The increased sp3 character of spirocycles generally leads to better aqueous solubility compared to their aromatic counterparts. tandfonline.comresearchgate.net
Lipophilicity: The incorporation of azaspirocycles has been shown to lower lipophilicity (logD values). bldpharm.com
Metabolic Stability: Spirocyclic scaffolds can improve a molecule's resistance to metabolic degradation. researchgate.netbldpharm.com
The ability of spirocycles to fine-tune these properties makes them valuable tools in the optimization of lead compounds during the drug discovery process. tandfonline.comresearchgate.net
Academic Research Context of 8-(Boc-amino)-2-azaspiro[4.5]decane as a Key Intermediate in Organic Synthesis and Pharmaceutical Chemistry
Within the broader class of azaspiro[4.5]decanes, the compound This compound has emerged as a crucial building block in both academic and industrial research. sigmaaldrich.com The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis. Its presence on the 8-amino group allows for selective reactions at other positions of the molecule.
This intermediate is particularly valuable for the synthesis of more complex molecules with potential therapeutic applications. nih.gov The free amino group at the 2-position, once the Boc group at the 8-position is in place, can be readily modified, for example, through amide bond formation or reductive amination. acs.org This modularity allows for the creation of libraries of diverse compounds for screening in drug discovery programs. acs.org
The synthesis of this compound and its analogs is an active area of research, with various synthetic routes being developed to improve efficiency and yield. acs.orgresearchgate.net Its availability provides chemists with a versatile scaffold to explore new chemical space and develop novel drug candidates targeting a range of diseases. For example, derivatives of 2,8-diazaspiro[4.5]decane have shown moderate to good potency as ENPP1 inhibitors for potential use in cancer immunotherapy. acs.org
| Property | Value |
| IUPAC Name | tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate sigmaaldrich.com |
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol sigmaaldrich.com |
| CAS Number | 1341038-05-8 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQPWDBUCVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148805, DTXSID101153396 | |
| Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-14-4, 1609400-93-2 | |
| Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Azaspiro 4.5 Decane Systems
General Approaches to Azaspirocyclic Ring Formation
The construction of the spirocyclic core of azaspiro[4.5]decanes can be achieved through various synthetic strategies. These methods often involve the formation of one of the rings onto a pre-existing cyclic structure.
Cycloaddition Reactions and Ring-Closing Metathesis
Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. nih.govacademie-sciences.fr The [3+2] cycloaddition of azomethine ylides is a notable method for synthesizing pyrrolidine-containing compounds. nih.gov These reactions can be performed in aqueous media, which can enhance reaction rates and yields. academie-sciences.fr The stereoselectivity of these cycloadditions is a critical aspect, with efforts directed towards controlling the relative and absolute stereochemistry of the newly formed chiral centers. mdpi.comrsc.org
Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of unsaturated rings of various sizes, including those found in azaspirocyclic systems. nih.govwikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org The efficiency of RCM can be influenced by factors such as the catalyst generation, substrate structure, and reaction conditions, with potential side reactions like isomerization and catalyst decomposition needing consideration. rsc.orgnih.gov The synthesis of 1-azaspiro[4.5]decane systems has been accomplished through ring-rearrangement metathesis (RRM) starting from 7-azanorbornenes. nih.gov
Multi-Component Reaction Protocols for Spirothiazolidinone Scaffolds
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single step. tcichemicals.comnih.gov This approach is advantageous for generating molecular diversity and has been applied to the synthesis of various heterocyclic systems, including spirothiazolidinones. nih.govrsc.org The synthesis of spirothiazolidinone derivatives can be achieved through the condensation of an amine, a ketone, and a mercapto-acid in a one-pot reaction. nih.govnih.gov For instance, the reaction of 4-(aminosulfonyl)-2-methoxybenzohydrazide with a cyclic ketone and 2-mercaptopropionic acid yields benzenesulfonamide-substituted spirothiazolidinones. nih.gov These MCRs can be performed under various conditions, including microwave irradiation and using green solvents, to improve efficiency and environmental friendliness. nih.govrsc.org The resulting spirothiazolidinone scaffold is a key feature in a number of biologically active molecules. nih.govresearchgate.net
Synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane and Related Analogues
The synthesis of the target compound, this compound, and its analogs involves specific strategies for incorporating the protected amino group and controlling the stereochemistry of the spirocyclic system.
Strategic Incorporation and Selective Manipulation of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comjk-sci.comchemistrysteps.com The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org
In the context of synthesizing diamine scaffolds like those related to 2,7-diazaspiro[4.5]decane, selective protection and deprotection strategies are crucial. While direct mono-carbamoylation with a Boc group can be inefficient, a more effective approach involves the double Boc-protection of the diamine followed by selective deprotection of one of the Boc groups. researchgate.net The selective deprotection of N-Boc groups can be achieved under various conditions, including using HCl in dioxane or by thermal methods in continuous flow, which can offer selectivity between aryl and alkyl N-Boc groups based on temperature control. nih.govnih.govarizona.eduresearchgate.netresearchgate.net This selectivity is essential for the subsequent functionalization of the free amino group.
| Reagent/Method | Conditions | Selectivity | Reference |
| HCl/dioxane (4 M) | Room temperature, 30 min | Superior selectivity for Nα-Boc over tert-butyl esters and ethers. nih.gov | nih.govarizona.eduresearchgate.net |
| Thermal (Continuous Flow) | Temperature control (e.g., 150 °C vs. 230 °C) | Selective deprotection of aryl N-Boc in the presence of alkyl N-Boc. nih.gov | nih.gov |
| Oxalyl chloride/methanol | Room temperature, 1-4 h | Mild deprotection for various N-Boc protected compounds. researchgate.net | researchgate.net |
Regioselective and Stereoselective Syntheses of Azaspiro[4.5]decane Derivatives
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like azaspiro[4.5]decane derivatives. Regioselective syntheses have been developed for various heterocyclic systems, often utilizing multi-component reactions. nih.gov For instance, the three-component reaction of aldehydes, aromatic amines, and tetronic acid catalyzed by L-proline affords 4-aza-podophyllotoxin derivatives with high regioselectivity. nih.gov
Stereoselective synthesis, aiming to produce a single enantiomer or diastereomer, is a major focus in modern organic chemistry. ua.es For azaspiro[2.y]alkanes, enzymatic methods using engineered carbene transferases have been developed for the stereodivergent synthesis of all possible stereoisomers. chemrxiv.org In the context of spirooxindoles, [3+2] cycloaddition reactions can proceed in a stereoselective manner to afford products with a defined relative and absolute configuration. mdpi.com The synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved with high stereoselectivity starting from chiral N-tert-butanesulfinyl imines. ua.es
Applications of Biocatalytic Transaminases and Flow Chemistry
Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net This approach offers high enantioselectivity and operates under mild conditions. researchgate.netsci-hub.se Transaminases have been successfully employed in the synthesis of a Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine, providing the desired enantiomer in high yield and enantiomeric excess. sci-hub.sex-mol.com The reaction equilibrium can be shifted favorably by removing the acetone (B3395972) byproduct. sci-hub.se
Flow chemistry offers significant advantages for chemical synthesis, including improved safety, scalability, and reaction control. youtube.com A continuous three-step flow process has been developed for the formation and reduction of an energetic azide (B81097) intermediate in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine, enabling safer large-scale production. sci-hub.sex-mol.com The combination of flow chemistry for intermediate synthesis and biocatalysis for the final stereoselective amination demonstrates a powerful hybrid approach for the efficient and sustainable production of complex chiral molecules. sci-hub.sedoi.org
| Technology | Application in Azaspiro[4.5]decane Synthesis | Advantages | Reference |
| Biocatalytic Transaminases | Asymmetric synthesis of chiral amines from ketones. | High enantioselectivity, mild reaction conditions. researchgate.netsci-hub.se | researchgate.netsci-hub.sex-mol.comdoi.org |
| Flow Chemistry | Scaled-up formation and reduction of azide intermediates. | Improved safety, scalability, and reaction control. sci-hub.sex-mol.com | sci-hub.sex-mol.comyoutube.com |
Metal-Catalyzed Cyclization Processes (e.g., Copper-Catalyzed Difluoroalkylation)
The construction of the azaspiro[4.5]decane core often relies on powerful metal-catalyzed cyclization reactions. These methods offer efficient and selective ways to form the key spirocyclic junction. Among the various transition metals employed, copper has emerged as a versatile catalyst for a range of cyclization reactions, including those that introduce fluorinated alkyl groups. nih.gov
Copper-catalyzed difluoroalkylation, for instance, represents a significant strategy for creating functionalized spirocycles. mdpi.com These reactions typically proceed through a radical-mediated pathway. The process is often initiated by a copper(I) or copper(II) species that facilitates the generation of a difluoroalkyl radical from a suitable precursor, such as ethyl bromodifluoroacetate. nih.govmdpi.com This highly reactive radical can then engage in cyclization with an appropriately positioned alkene or other unsaturated moiety within the substrate to forge the new spirocyclic ring system.
A general mechanism involves the in-situ formation of the fluoroalkyl radical, which then adds to a double bond. The resulting radical intermediate undergoes an intramolecular cyclization to form the spiro-scaffold. mdpi.com The reaction's success often depends on the careful selection of the copper catalyst, ligands, and reaction conditions to control selectivity and yield. For example, copper-catalyzed tandem radical processes involving ring-opening and intramolecular cyclization have been developed to build spirocyclic systems. mdpi.com This methodology has been successfully applied to create diverse spirocyclic structures, including spirohexadienones, which are important cores in various natural products and pharmaceuticals. mdpi.com
Strategies involving copper-catalyzed carboetherification have also been developed, enabling the enantioselective formation of spirocyclic ethers from acyclic starting materials. nih.gov These reactions can construct two rings in a single step while controlling the stereochemistry at the newly formed quaternary carbon center, highlighting the power of copper catalysis in spirocycle synthesis. nih.gov Similarly, copper(I)-catalyzed reactions of ethynyl (B1212043) methylene (B1212753) cyclic carbamates have proven to be an efficient method for the straightforward synthesis of a variety of spirocyclic compounds under mild conditions. chemrxiv.org
| Substrate Type | Catalyst/Reagents | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Alkenyl Carboxylic Acids | Copper Catalyst / Difluoroalkyl Reagent | Difluoroalkylation / Cyclization | Difluoroalkyl Lactones | Proceeds under mild conditions with moderate to excellent yields. | mdpi.com |
| 1,1-Disubstituted Alkenols | Cu(OTf)₂ / Bis(oxazoline) Ligand / MnO₂ | Oxidative Carboetherification | Spirocyclic Ethers | Enantioselective; forms two rings in one step. | nih.gov |
| Ethynyl Methylene Cyclic Carbamates (EMCCs) | Cu(I) Catalyst / Nucleophilic Reagents | Reaction with Nucleophiles | Spirocyclic Compounds | Operationally simple with broad functional group tolerance. | chemrxiv.org |
| Coumarins | Copper Catalyst / Ethyl Bromodifluoroacetate | C-H Difluoroalkylation | Difluoroalkylated Coumarins/Spirohexadienones | Utilizes microwave irradiation; good functional group tolerance. | mdpi.com |
Scalability Considerations in Azaspiro[4.5]decane Synthesis
The transition from laboratory-scale synthesis to large-scale production of complex molecules like this compound presents significant challenges. researchgate.net Key considerations include the cost and availability of starting materials, the efficiency and robustness of the synthetic route, safety, and the ease of purification of intermediates and the final product.
For many advanced synthetic methods, such as metal-catalyzed cyclizations, scalability can be a hurdle. Catalysts that are highly effective on a milligram scale may become prohibitively expensive or difficult to handle in kilogram quantities. Furthermore, reaction conditions that are easily controlled in a lab setting, such as cryogenic temperatures or high pressures, can be difficult and costly to implement on an industrial scale.
Recent research, however, has focused on developing scalable synthetic routes to spirocyclic building blocks. researchgate.net For instance, some modern copper-catalyzed methods for spirocycle synthesis have been successfully demonstrated on a larger scale, highlighting their potential for practical application. chemrxiv.org A gram-scale reaction of a dihydropyridine (B1217469) spirocycle was achieved with a yield comparable to the small-scale experiment, indicating the potential for robust scalability. acs.org The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, is another strategy to improve scalability by reducing the number of isolation and purification steps, which often lead to significant material loss. researchgate.net
The choice of protecting groups, solvents, and reagents also plays a crucial role in scalability. For a process to be industrially viable, it should ideally use inexpensive, non-toxic, and easily recyclable materials. The purification of the final spirocyclic amine is another critical step. Chromatographic methods that are common in the lab are often not feasible for large-scale production, necessitating the development of crystallization or distillation-based purification protocols.
| Parameter | Lab-Scale Synthesis | Gram-Scale Synthesis | Reference |
|---|---|---|---|
| Starting Material | 0.25 mmol | ~4.7 mmol (1 g) | acs.org |
| Reaction | Spirocyclization of 4-(1-hydroxycyclobutyl)pyridine | Spirocyclization of 4-(1-hydroxycyclobutyl)pyridine | acs.org |
| Yield | 96% | 96% | acs.org |
| Indication | High efficiency on a small scale. | Excellent conservation of yield upon scale-up, demonstrating process robustness. | acs.org |
Spectroscopic and Structural Characterization of Azaspiro 4.5 Decane Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and characterization of 8-(Boc-amino)-2-azaspiro[4.5]decane rely on a combination of modern spectroscopic methods. These techniques provide a comprehensive picture of the compound's connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not extensively reported in publicly accessible literature, the expected spectral features can be inferred from the analysis of structurally similar compounds.
For the ¹H NMR spectrum, one would anticipate characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, typically a sharp singlet integrating to nine protons around 1.4-1.5 ppm. The protons on the spirocyclic rings would present as a complex series of multiplets in the aliphatic region (approximately 1.0-3.5 ppm). The proton attached to the nitrogen of the carbamate (B1207046) (NH) would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration.
The ¹³C NMR spectrum would be expected to show distinct resonances for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm). The spiro carbon atom would also have a characteristic chemical shift. The remaining carbons of the two rings would appear in the aliphatic region of the spectrum.
A study on tert-butyl piperidine-1-carboxylate, a related cyclic amine, showed ¹³C NMR signals at 154.89 ppm (C=O), 79.03 ppm (quaternary C of Boc), and various peaks for the piperidine (B6355638) ring carbons. rsc.org This provides a foundational reference for the expected chemical shifts in the 2-azaspiro[4.5]decane system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.4-1.5 | s | 9H |
| Ring CH, CH₂ | 1.0-3.5 | m | 16H |
| NH | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~155 |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~28 |
| Spiro C | Aliphatic Region |
| Ring CH, CH₂ | Aliphatic Region |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by several key absorption bands. A strong band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate would likely appear as a moderate band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic rings and the Boc group would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching of the carbamate would also be present, typically in the 1160-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₄H₂₆N₂O₂, the expected molecular weight is approximately 254.37 g/mol . In an electrospray ionization (ESI) mass spectrum, one would anticipate observing the protonated molecule [M+H]⁺ at an m/z of approximately 255.38.
Fragmentation analysis would likely show the loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu) as characteristic fragments, which is a common fragmentation pathway for Boc-protected amines.
Crystallographic Analysis for Three-Dimensional Molecular Architecture
To date, no public records of a single-crystal X-ray diffraction analysis for this compound have been found. Such an analysis would be invaluable for unequivocally determining its three-dimensional structure, including bond lengths, bond angles, and the precise conformation of the spirocyclic system in the solid state. This would provide definitive proof of the connectivity and stereochemistry of the molecule.
Conformational Analysis of Azaspiro[4.5]decane Scaffolds
The conformational preferences of azaspiro[4.5]decane systems are a subject of significant interest due to their presence in numerous biologically active molecules.
Influence of the Spirocenter on Molecular Geometry
The spirocyclic nature of this compound introduces significant conformational constraints compared to simpler monosubstituted cyclohexanes or piperidines. The spiro carbon, which is a quaternary center, serves as a pivot point for the two fused rings. This fusion restricts the conformational flexibility of both the piperidine and cyclopentane (B165970) rings.
Preferred Ring Conformations (e.g., Chair Conformation)
The piperidine ring within an azaspiro[4.5]decane framework, such as in this compound, is expected to adopt a conformation that minimizes steric and torsional strain. Generally, six-membered rings like cyclohexane (B81311) and piperidine preferentially exist in a chair conformation . This arrangement typically represents the lowest energy state by staggering adjacent substituents and minimizing angle strain.
In the case of 2-azaspiro[4.5]decane derivatives, the piperidine ring is fused to a cyclopentane ring through a spiro-carbon atom. This spirocyclic nature introduces conformational constraints. Research on related spirocyclic piperidines has shown that the presence of the spiro-fused ring can influence the conformational equilibrium of the piperidine ring. researchgate.netrsc.org
For this compound, the piperidine ring contains a nitrogen atom at the 2-position and a Boc-protected amino group at the 8-position of the cyclohexane ring portion of the spirocycle. The bulky tert-butoxycarbonyl (Boc) group is a significant steric feature. In a chair conformation, substituents can occupy either axial or equatorial positions. The large steric demand of the Boc-amino group would strongly favor an equatorial orientation to minimize 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents on the same side of the ring.
While the chair conformation is generally the most stable, other conformations such as a twist-boat may also be populated, particularly if there are significant steric interactions that destabilize the chair form. nih.gov Computational studies and X-ray crystallographic analysis of various spirocyclic piperidines have confirmed the existence of both chair and non-chair conformations depending on the substitution pattern. rsc.orgnih.gov For instance, studies on some tetrasubstituted spirocyclic piperidines have revealed a preference for a boat conformation to alleviate unfavorable interactions. rsc.org
Without specific experimental data such as Nuclear Magnetic Resonance (NMR) coupling constants or single-crystal X-ray diffraction data for this compound, the precise conformational equilibrium and the exact geometry of the preferred conformation remain speculative. However, based on fundamental principles of conformational analysis and studies of similar molecules, a chair conformation with the 8-(Boc-amino) group in the equatorial position is the most probable lowest-energy conformer.
Computational Chemistry in Azaspiro 4.5 Decane Research
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between ligands, such as derivatives of the 2-azaspiro[4.5]decane scaffold, and their biological targets.
Research on analogs like 2,8-diazaspiro[4.5]decane has utilized molecular docking to elucidate binding modes with specific enzymes. For instance, docking studies of derivatives targeting the ectonucleotidase ENPP1 revealed key interactions within the cGAMP binding site. acs.org These studies predicted that the pyrimidine (B1678525) moiety of the ligand forms hydrogen bonds with specific amino acid residues like K295, while also engaging in π−π stacking interactions with Y340 and F257. acs.org Furthermore, hydrophobic interactions between the spirocyclic core and residues such as L290 and T256 were identified as crucial for binding affinity. acs.org
Similarly, docking studies on 1,4-dioxa-8-azaspiro[4.5]decane derivatives identified potent ligands for σ1 receptors, which are implicated in various neurological disorders and cancer. nih.gov These computational models help to rationalize the high affinity and selectivity observed in biological assays, guiding the synthesis of new compounds with improved target engagement. nih.gov The binding affinity of a ligand is often reported as a binding energy value, typically in kcal/mol, with lower values indicating a stronger, more favorable interaction. For example, in silico studies of various compounds against MurA and MurB receptors reported binding affinities ranging from -6.84 to -11.25 kcal/mol. researchgate.net
The table below summarizes typical interactions observed in docking studies of azaspiro[4.5]decane analogs.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Interaction Type | Reference |
| ENPP1 | 2,8-Diazaspiro[4.5]decane derivative | K295, S377, D378 | Hydrogen Bond | acs.org |
| ENPP1 | 2,8-Diazaspiro[4.5]decane derivative | Y340, F257 | π-π Stacking | acs.org |
| ENPP1 | 2,8-Diazaspiro[4.5]decane derivative | L290, T256 | Hydrophobic | acs.org |
| σ1 Receptor | 1,4-Dioxa-8-azaspiro[4.5]decane derivative | Not Specified | High-Affinity Binding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical equations. ddg-pharmfac.net This approach is vital for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. ddg-pharmfac.net
A QSAR model is built using a dataset of compounds with known activities. ddg-pharmfac.net Chemical descriptors, which are numerical representations of molecular properties, are calculated and used to create a model that can predict the activity of new compounds. ddg-pharmfac.net The predictive power of a QSAR model is assessed through rigorous statistical validation, often using metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov
In the context of the 2-azaspiro[4.5]decane scaffold, structure-activity relationship studies have shown that biological activity is highly dependent on specific structural features. For example, the activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA uptake inhibitors was found to be strongly influenced by the length of the N-arylalkyl substituent and the size of the spirocyclic ring system. nih.gov Such findings are foundational for building robust QSAR models.
Modern QSAR studies often compare linear models with more complex, nonlinear models generated through techniques like gene expression programming (GEP). nih.gov Nonlinear models can often achieve higher prediction accuracies. For example, a study on MAO-B inhibitors reported a significant improvement in predictive power with a nonlinear GEP model over a linear one. nih.gov
The following table shows representative statistical data for QSAR models, illustrating the parameters used to assess their quality.
| Model Type | Compound Class | Training Set R² | Test Set R² | Validation Method | Reference |
| 2D-QSAR | Dihydropyrimidinones | 0.98 | 0.97 | Internal and External Validation | nih.gov |
| Linear QSAR | MAO-B Inhibitors | 0.5724 | Not Specified | Cross-validation (R²cv = 0.4557) | nih.gov |
| Nonlinear GEP | MAO-B Inhibitors | 0.89 | 0.82 | Training and Test Set Split | nih.gov |
In Silico Prediction of Pharmacokinetic-Relevant Parameters for Derivatives
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. nih.gov In silico ADME prediction models use a molecule's structure to forecast its pharmacokinetic behavior in the body. researchgate.netnih.gov
For derivatives of complex scaffolds like azaspiro[4.5]decane, computational tools can predict a range of important parameters. These include metabolic stability, potential for drug-drug interactions, and plasma stability. For instance, studies on structurally related complex heterocyclic compounds have successfully used in silico methods to evaluate their ADMET (ADME plus Toxicity) profiles. acs.org
One key area of prediction is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. A low potential for inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) suggests a low risk of drug-drug interactions. acs.org Another critical parameter is metabolic stability, often assessed by incubating the compound with liver microsomes from different species (human, mouse, rat). acs.org High remaining percentages of the compound after incubation indicate excellent metabolic stability. acs.org
The table below presents a sample of in silico ADMET predictions for a drug candidate, demonstrating the type of data generated in these studies.
| ADMET Parameter | Predicted Outcome | Significance | Reference |
| CYP Inhibition (3A4) | Low | Low risk of drug-drug interaction | acs.org |
| Human Liver Microsomal Stability | >95% | High metabolic stability | acs.org |
| Mouse Liver Microsomal Stability | >95% | High metabolic stability | acs.org |
| Rat Liver Microsomal Stability | >95% | High metabolic stability | acs.org |
| Mouse Plasma Stability | Comparable to control | Good stability in circulation | acs.org |
Advanced Conformational Studies via Molecular Modeling
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can fit into and interact with its biological target. The azaspiro[4.5]decane framework creates a conformationally restricted structure. nih.gov This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Advanced molecular modeling techniques are used to explore the possible conformations of a molecule and determine their relative energies. These conformational studies are essential for understanding structure-activity relationships. For example, the anticonvulsant activity of certain N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione was found to depend on the manner of attachment of the cycloalkyl system, a factor directly related to the molecule's conformation. researchgate.net
Ligand-based drug design methods, such as conformationally sampled pharmacophore modeling, rely heavily on understanding the conformational space of active molecules. nih.gov By analyzing the low-energy conformations of a series of active compounds, a 3D pharmacophore model can be built that defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used as a template to design new molecules with optimized conformations for improved potency. The conformational flexibility of a molecule also plays a role in its ability to cross biological membranes and avoid metabolic breakdown.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. nih.gov These methods can calculate properties like the distribution of electron density, partial atomic charges, and the energies of molecular orbitals (e.g., HOMO and LUMO). This information is fundamental to understanding a molecule's stability, reactivity, and interaction with other molecules.
For azaspiro[4.5]decane derivatives, quantum chemical calculations can be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure with precise bond lengths and angles. nih.gov
Analyze Electronic Properties: Calculate partial charges on each atom, which can reveal sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack.
Inform QSAR Models: Electronic properties derived from quantum calculations (e.g., charge, hydrophobicity, molar refraction) can be used as descriptors in QSAR studies. Research has shown that for some classes of compounds, the electronic characteristics of their active metabolites are more significant for predicting biological activity than those of the parent compounds. nih.gov
By providing a deep understanding of the electronic structure, these calculations help rationalize observed chemical reactivity and biological activity, offering a powerful tool for the design of new and improved 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives.
Biological and Pharmacological Relevance of Azaspiro 4.5 Decane Derivatives in Drug Discovery
Antimicrobial and Antiviral Applications of Azaspiro[4.5]decane Analogues
The structural versatility of the azaspiro[4.5]decane core extends to the development of agents with antimicrobial and antiviral properties. Specific derivatives have shown promise in combating viral infections.
A series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for their activity against human coronavirus 229E. Several compounds from this series were found to inhibit viral replication. The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC₅₀ value of 5.5 µM. nih.gov
Furthermore, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been developed as inhibitors of the influenza virus. nih.govnih.gov One such derivative, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, was identified as a potent inhibitor of influenza A/H3N2 virus with an EC₅₀ of 1.4 μM. nih.gov These compounds are believed to act as fusion inhibitors by preventing the pH-dependent conformational change of the influenza virus hemagglutinin. nih.govnih.gov
| Compound Series | Virus | Most Active Compound | Potency (EC₅₀) | Proposed Mechanism |
| 1-thia-4-azaspiro[4.5]decan-3-ones | Human Coronavirus 229E | N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | 5.5 µM nih.gov | Inhibition of viral replication nih.gov |
| N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides | Influenza A/H3N2 | N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide | 1.4 μM nih.gov | Fusion inhibition nih.govnih.gov |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Derivatives of azaspiro[4.5]decane have shown promise as antitubercular agents. In a study evaluating a series of compounds against Mycobacterium tuberculosis H37Rv, several 4-aza-1-thiaspiro[4.5]decan-3-one derivatives of imidazo[2,1-b]thiazole (B1210989) were synthesized and tested. nih.gov Among these, compounds 4d and 5c were identified as the most active, demonstrating the potential of this scaffold in developing new treatments for tuberculosis. nih.gov The study involved an initial screening at a concentration of 6.25 µg/mL, with the most potent compounds being further evaluated to determine their minimum inhibitory concentration (MIC). nih.gov
Another study focused on a different class of spirocyclic compounds, 2,6-diazaspiro[3.4]octane derivatives, which also showed potent antitubercular activity. semanticscholar.org While not direct derivatives of azaspiro[4.5]decane, this research highlights the broader potential of spirocyclic systems in tuberculosis drug discovery.
Antiviral Effects against Influenza Virus (Hemagglutinin-Mediated Fusion) and Coronaviruses
The azaspiro[4.5]decane scaffold has been a fruitful starting point for the development of antiviral agents, particularly against influenza virus and coronaviruses.
Influenza Virus:
Several studies have identified 1-thia-4-azaspiro[4.5]decane derivatives as potent inhibitors of influenza virus replication. These compounds often target the hemagglutinin (HA) protein, a crucial component for the virus's entry into host cells through membrane fusion.
For instance, a series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and found to inhibit influenza A/H3N2 virus. nih.gov Compounds 2b and 2d from this series showed significant antiviral activity, with average EC₅₀ values of 2.1 µM and 3.4 µM, respectively. nih.gov Their mechanism of action was confirmed to be the inhibition of HA-mediated fusion. nih.gov
In a related study, the compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide (3b ) was identified as a potent inhibitor of influenza A/H3N2, with an EC₅₀ of 1.4 µM. nih.gov This compound also demonstrated its ability to inhibit viral fusion by preventing the conformational change of HA at low pH. nih.gov Furthermore, research into 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide derivatives has provided further evidence for the role of this scaffold in targeting HA-mediated fusion. nih.gov
Coronaviruses:
The versatility of the 1-thia-4-azaspiro[4.5]decane scaffold extends to its activity against coronaviruses. A study evaluating a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives identified several compounds that could inhibit the replication of human coronavirus 229E. nih.govnih.gov The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n ), which had an EC₅₀ value of 5.5 µM. nih.govnih.govresearchgate.net Interestingly, this compound and its analogs did not show activity against the influenza virus, suggesting that subtle structural modifications can significantly alter the antiviral spectrum. nih.govnih.gov
General Antibacterial Evaluations
While much of the focus has been on antitubercular and antiviral activities, the broader antibacterial potential of azaspiro[4.5]decane derivatives is also an area of interest. The diverse chemical space that can be explored with this scaffold suggests that it could be a valuable starting point for the development of new antibacterial agents against a range of pathogens.
Anticancer Research and Antitumor Potency of Azaspiro[4.5]decane Derivatives
The azaspiro[4.5]decane scaffold has also emerged as a promising framework for the development of anticancer agents. Derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis, a form of programmed cell death.
Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., HepG-2, PC-3, HCT116, MDA-MB-231, A549, HT-29, Hela)
A number of studies have reported the synthesis of azaspiro[4.5]decane derivatives with potent antiproliferative activity against a range of human cancer cell lines.
For example, a series of 1-thia-4-azaspiro[4.5]decane derivatives and their corresponding thioglycosides were evaluated for their anticancer activity against HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) cancer cell lines. mdpi.comresearchgate.net Several of these compounds showed moderate to high levels of inhibition. mdpi.comresearchgate.net
Another study focused on 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives and found that many of them were active against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines. nih.gov The compound 8b from this series showed a particularly strong anti-proliferation effect on MDA-MB-231 cells. nih.gov
Furthermore, a series of oxa/azaspiro nih.govnih.govtrienone derivatives were synthesized and tested against MCF-7 (breast), DU-145 (prostate), A549 (lung), and HepG2 (liver) cancer cell lines. nih.gov Five compounds in this series exhibited significant anticancer potential against MCF-7, with GI₅₀ values below 2 µM. nih.gov
The table below summarizes the anticancer activity of selected azaspiro[4.5]decane derivatives.
Anticancer Activity of Azaspiro[4.5]decane Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Compound 14 | HepG-2 | 2.5 µM | mdpi.com |
| PC-3 | 8.7 µM | mdpi.com | |
| HCT-116 | 4.2 µM | mdpi.com | |
| Compound 7j | A549 | 0.17 µM | mdpi.com |
| MDA-MB-231 | 0.05 µM | mdpi.com | |
| HeLa | 0.07 µM | mdpi.com | |
| Compound 8b | MDA-MB-231 | Potent | nih.gov |
| Compound 9b | MCF-7 | < 2 µM | nih.gov |
| Compound 9e | MCF-7 | < 2 µM | nih.gov |
| Azaspirane | Multiple Myeloma | 0.6-1 µM (cell lines), 1.25-5 µM (patient cells) | nih.gov |
Elucidation of Mechanisms of Action in Oncological Contexts (e.g., Apoptosis Induction)
Beyond simply inhibiting cell growth, research has delved into the mechanisms by which azaspiro[4.5]decane derivatives exert their anticancer effects. A common finding is that these compounds can induce apoptosis in cancer cells.
For instance, detailed studies on the oxa/azaspiro nih.govnih.govtrienone derivatives 9b and 9e revealed that they cause cell cycle arrest in the G0/G1 phase and trigger mitochondria-mediated apoptosis. nih.gov This was confirmed by observing changes in mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of caspase 9. nih.gov Western blot analysis further showed that these compounds increased the levels of tumor-suppressing proteins like p53, p21, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov
Similarly, the compound 7j , a sulfonylazaspirodienone derivative, was found to arrest MDA-MB-231 cells in the G2/M phase of the cell cycle and induce apoptosis. mdpi.com A derivative of azaspiro[4.5]decane known as azaspirane has also been shown to induce apoptosis in multiple myeloma cells through the activation of caspases. nih.gov
Other Therapeutic Modalities and Potential Applications
The therapeutic potential of azaspiro[4.5]decane derivatives extends beyond their antimicrobial and anticancer properties. Researchers are exploring their use in other areas of medicine as well.
For example, certain derivatives have been investigated as ligands for sigma-1 receptors, which are involved in a variety of neurological processes. nih.gov A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and found to have a high affinity for these receptors, suggesting their potential use as imaging agents for the brain. nih.gov
Additionally, some azaspiro[4.5]decane derivatives have been explored for their potential in treating pain, as they have shown an affinity for the µ opioid receptor and the ORL1 receptor. wipo.int Furthermore, derivatives of 2,8-diazaspiro[4.5]decane have been identified as inhibitors of ENPP1, an enzyme involved in the STING pathway, which plays a role in the immune response to cancer. acs.org This suggests a potential application in cancer immunotherapy.
Cholinergic System Modulation
The cholinergic system, integral to cognitive functions such as memory and learning, is a key target in the development of therapies for neurodegenerative diseases like Alzheimer's. Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have emerged as promising modulators of this system, particularly as muscarinic receptor agonists.
Researchers have synthesized and evaluated a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones for their affinity and activity at muscarinic receptors. nih.gov One of the standout compounds from this series, 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, demonstrated a notable selectivity for the M1 muscarinic receptor subtype. nih.gov This compound was also shown to reverse memory impairment in preclinical models, highlighting its potential as a cognitive enhancer. nih.gov
Further studies on related 1-oxa-8-azaspiro[4.5]decane structures have also yielded potent M1 muscarinic agonists. nih.gov For instance, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was identified as a potent muscarinic agonist both in vitro and in vivo. nih.gov Systematic modifications of this lead compound led to the discovery of analogues with preferential affinity for M1 receptors and significant antiamnesic activity. nih.gov One such derivative, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, showed promising partial agonistic activity at M1 receptors and was selected for further clinical investigation. nih.gov
Table 1: Cholinergic System Modulators Derived from Azaspiro[4.5]decane Scaffolds
| Compound Name | Scaffold | Target | Reported Activity | Reference |
|---|---|---|---|---|
| 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione | 2,8-Diazaspiro[4.5]decane-1,3-dione | M1 Muscarinic Receptor | Selective M1 agonist, reversed CO2-induced impairment of passive avoidance response. | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 1-Oxa-8-azaspiro[4.5]decane | Muscarinic Receptors | Potent muscarinic agonist with in vivo activity. | nih.gov |
| (-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptor | Partial M1 agonist with antiamnesic activity. | nih.gov |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | M1 and M2 Muscarinic Receptors | High affinity for M1 and M2 receptors, showed antiamnesic activity. | nih.gov |
Immunomodulatory Research
The immune system's intricate signaling pathways present numerous targets for therapeutic intervention in autoimmune diseases and cancer. Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been investigated as potent immunomodulators, particularly as kinase inhibitors.
A significant breakthrough in this area was the identification of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov These kinases are crucial components of cytokine signaling pathways that drive inflammatory and autoimmune responses. One lead compound from this series demonstrated excellent potency against TYK2 and JAK1, with significant selectivity over other JAK family members. nih.gov This compound also showed potent anti-inflammatory effects in a preclinical model of ulcerative colitis, suggesting its potential for treating inflammatory bowel disease. nih.gov
Furthermore, the 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the STING (stimulator of interferon genes) pathway. acs.orgacs.org By inhibiting ENPP1, these compounds can enhance STING-mediated innate immune responses, which is a promising strategy for cancer immunotherapy. acs.orgacs.org A novel pyrrolopyrimidinone derivative incorporating a 2,8-diazaspiro[4.5]decane linker was identified as a potent ENPP1 inhibitor that effectively activated the STING pathway and promoted cytokine release. acs.orgacs.org
Table 2: Immunomodulatory Azaspiro[4.5]decane Derivatives
| Compound Class | Scaffold | Target | Reported Activity | Reference |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 | Potent and selective dual inhibitors with anti-inflammatory efficacy in a model of ulcerative colitis. | nih.gov |
| Pyrrolopyrimidinone derivatives | 2,8-Diazaspiro[4.5]decane | ENPP1 | Potent inhibition of ENPP1, leading to activation of the STING pathway and enhanced innate immune response. | acs.orgacs.org |
Research in Neurological Disorders
Beyond cholinergic modulation, azaspiro[4.5]decane derivatives have shown potential in the broader field of neurological disorders by targeting various other receptors and enzymes.
As mentioned previously, the development of M1 muscarinic agonists from the 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffolds has direct implications for treating the cognitive decline associated with Alzheimer's disease. nih.govnih.gov These compounds have demonstrated the ability to improve memory in preclinical models. nih.govnih.gov
In addition to their role in cholinergic signaling, sigma-1 (σ1) receptors are implicated in a range of neurological and psychiatric conditions. Researchers have designed and synthesized 1-oxa-8-azaspiro[4.5]decane derivatives that act as selective σ1 receptor ligands, which could be valuable as research tools and potential therapeutic leads.
Anti-inflammatory Research
The anti-inflammatory potential of azaspiro[4.5]decane derivatives is a rapidly growing area of research, with several distinct mechanisms of action being explored.
The aforementioned TYK2/JAK1 inhibitors with a 2,8-diazaspiro[4.5]decan-1-one core have demonstrated significant anti-inflammatory effects, making them promising candidates for a range of inflammatory conditions. nih.gov
Another important target in inflammatory pathways is the Receptor-Interacting Protein Kinase 1 (RIPK1), which is a key regulator of necroptosis, a form of programmed cell death that can drive inflammation. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors. nih.gov A lead compound from this series exhibited significant anti-necroptotic effects in a cellular model, marking it as a valuable starting point for the development of novel anti-inflammatory drugs. nih.gov
Furthermore, a series of 2,8-diazaspiro[4.5]decane-based trisubstituted ureas have been discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH has been shown to have anti-inflammatory and antihypertensive effects. Oral administration of a lead compound from this series effectively reduced blood pressure in a preclinical model of hypertension. nih.gov
Table 3: Anti-inflammatory Azaspiro[4.5]decane Derivatives
| Compound Class | Scaffold | Target | Reported Activity | Reference |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 | Potent dual inhibition with demonstrated anti-inflammatory efficacy. | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | Potent inhibition of RIPK1 with anti-necroptotic effects in a cellular model. | nih.gov |
| Trisubstituted urea (B33335) derivatives | 2,8-Diazaspiro[4.5]decane | Soluble Epoxide Hydrolase (sEH) | Highly potent inhibition of sEH with in vivo antihypertensive activity. | nih.gov |
Conclusion and Future Perspectives in Azaspiro 4.5 Decane Chemistry
Emerging Trends in Synthesis and Derivatization Strategies
The synthesis of azaspiro[4.5]decane scaffolds has been a focus of organic chemists due to their prevalence in natural products and their potential as pharmaceuticals. researchgate.net A significant trend in this area is the development of enantioselective synthesis methods to control the stereochemistry of the final compounds, which is crucial for their biological activity. researchgate.net The difficulty in achieving this enantioselectivity has historically made these compounds underrepresented in pharmaceutical libraries. researchgate.net
Modern synthetic strategies are moving towards more efficient and versatile reactions. For instance, one-pot, multi-component reactions are being employed to construct complex spirocyclic systems in a single step. nih.gov An example is the three-component reaction involving a ketone, an aromatic amine, and mercaptoacetic acid to produce 1-thia-4-azaspiro[4.5]decan-3-ones. nih.gov Another innovative approach is the Piancatelli Rearrangement, which can generate densely functionalized azaspirocyclic scaffolds in a single, highly efficient step. researchgate.net
Derivatization strategies are also evolving. The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group in 8-(Boc-amino)-2-azaspiro[4.5]decane, allows for selective modification of the scaffold. This enables the introduction of a wide range of functional groups, leading to the creation of diverse libraries of compounds for biological screening. researchgate.net
| Synthetic Strategy | Description | Key Advantages |
| Enantioselective Synthesis | Methods that produce a specific stereoisomer of the spirocyclic compound. | Crucial for biological activity and reducing off-target effects. |
| Multi-component Reactions | Combining three or more reactants in a single step to form the final product. | Increases efficiency, reduces waste, and simplifies the synthetic process. |
| Piancatelli Rearrangement | An intramolecular rearrangement to form highly functionalized azaspirocycles. | High efficiency and yield in a single step. researchgate.net |
| Domino Reactions | A sequence of reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Forms multiple carbon-carbon bonds in a single operation. rsc.org |
Exploration of Novel Biological Targets and Therapeutic Areas for Azaspiro[4.5]decane Scaffolds
The unique three-dimensional structure of the azaspiro[4.5]decane scaffold makes it an attractive framework for designing ligands that can interact with a variety of biological targets. researchgate.net Researchers are actively exploring new therapeutic applications for derivatives of this scaffold.
One promising area is in the treatment of central nervous system (CNS) disorders. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and shown to have a high affinity for sigma-1 (σ1) receptors, which are implicated in a range of neurological and psychiatric conditions. nih.gov
In oncology, new derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated anticancer activity against several cancer cell lines, including human liver, prostate, and colorectal carcinoma. researchgate.net These findings open up new avenues for the development of novel cancer therapies.
Furthermore, 1,3,8-triazaspiro[4.5]decane derivatives have been found to inhibit mitochondrial permeability transition pores, a mechanism that could be beneficial in treating cardiac conditions related to ischemia-reperfusion injury. nih.gov Other derivatives have been investigated for their anticonvulsant properties, highlighting the broad therapeutic potential of this scaffold. researchgate.net
| Azaspiro[4.5]decane Derivative | Biological Target/Activity | Potential Therapeutic Area |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) receptor ligands nih.gov | Neurological and psychiatric disorders |
| 1-Thia-4-azaspiro[4.5]decane | Anticancer activity researchgate.net | Oncology |
| 1,3,8-Triazaspiro[4.5]decane | Inhibition of permeability transition pores nih.gov | Cardiac conditions |
| N-phenylamino-2-azaspiro[4.5]decane | Anticonvulsant activity researchgate.net | Epilepsy and seizure disorders |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of azaspiro[4.5]decane derivatives is no exception. mdpi.comnih.gov These advanced computational tools can significantly accelerate the process of identifying and optimizing new drug candidates. astrazeneca.com
AI and ML algorithms can be used for de novo drug design, generating novel molecular structures with desired properties from scratch. mdpi.com This allows for the exploration of a much larger chemical space than is possible with traditional methods. For the azaspiro[4.5]decane scaffold, AI can be used to design new derivatives with enhanced binding affinity for specific biological targets, improved pharmacokinetic properties, and reduced potential for toxicity. mdpi.com
Machine learning models, particularly deep learning and graph neural networks, can predict the biological activity and physicochemical properties of compounds before they are synthesized. astrazeneca.com This predictive capability allows chemists to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov The use of AI in high-throughput screening can also help to rapidly identify hit compounds from large chemical libraries. nih.gov
| AI/ML Application | Description | Impact on Azaspiro[4.5]decane Design |
| De Novo Design | Generative models create novel molecular structures with desired properties. mdpi.com | Rapid generation of new azaspiro[4.5]decane derivatives with optimized characteristics. |
| Property Prediction | Machine learning models predict biological activity, toxicity, and pharmacokinetics. astrazeneca.com | Prioritization of synthetic targets, reducing the number of compounds that need to be made and tested. |
| High-Throughput Screening | AI algorithms analyze large datasets to identify promising drug candidates. nih.gov | Efficient identification of active azaspiro[4.5]decane compounds from virtual or physical libraries. |
| Synthesis Planning | AI can suggest synthetic routes for complex molecules. | Streamlining the synthesis of novel azaspiro[4.5]decane derivatives. |
Role of this compound in the Development of Next-Generation Chemical Libraries
The compound this compound is a valuable building block for the construction of next-generation chemical libraries. biosynth.com Its utility stems from several key features. The azaspiro[4.5]decane core provides a rigid, three-dimensional scaffold that is pre-validated in numerous bioactive molecules. researchgate.net This defined spatial arrangement is often beneficial for drug binding. researchgate.net
The Boc-protecting group on the amino function is crucial for its role in library synthesis. This group can be selectively removed under specific conditions, revealing a reactive amine that can be further functionalized. This allows for the systematic and controlled introduction of a wide variety of substituents, a process known as derivatization.
The ability to easily derivatize the this compound scaffold is essential for creating large and diverse chemical libraries. These libraries can then be screened against a wide range of biological targets to identify new hit compounds for drug discovery programs. Given that spirocyclic compounds are underrepresented in many existing chemical libraries due to synthetic challenges, the availability of versatile building blocks like this compound is critical for expanding the diversity of molecules available for screening. researchgate.netresearchgate.net
| Feature of this compound | Importance in Library Development |
| Azaspiro[4.5]decane Scaffold | Provides a rigid, three-dimensional framework that is often found in bioactive molecules. researchgate.net |
| Boc-Protected Amine | Allows for selective deprotection and subsequent functionalization. |
| Versatility | Can be used to synthesize a wide variety of compounds with different properties. biosynth.com |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 8-(Boc-amino)-2-azaspiro[4.5]decane?
- Answer : The compound is synthesized via multiple routes:
- Grubbs II Catalyst-Mediated ATRC : Atom-transfer radical cyclization (ATRC) using Grubbs II catalyst enables spirocycle formation, though competing SET pathways may require optimization .
- Three-Component Condensation : A [C2+C2+CN] domino reaction of trimethoxybenzene, isobutyric aldehyde, and nitriles in concentrated H₂SO₄ yields spirocyclic intermediates. Substituent positioning (e.g., para vs. ortho) significantly impacts reactivity and yields (e.g., para-substituted derivatives achieve >50% yields) .
- Standard Procedures : Conversion from precursors like 1,4-dioxa-8-azaspiro[4.5]decane, achieving ~52% yields, with NMR and HRMS for validation .
Q. How is this compound characterized post-synthesis?
- Answer : Key techniques include:
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages in Table 1 of ).
- IR Spectroscopy : Identifies functional groups (e.g., C-H stretching at 2850–3000 cm⁻¹ for benzylic carbons, shifted due to electron-withdrawing groups like phenyl and N) .
- NMR : ¹H/¹³C NMR confirms spirocyclic structure (e.g., δ 1.4–2.8 ppm for decane protons; δ 70–80 ppm for quaternary carbons) .
- HRMS : Validates molecular weight (e.g., exact mass ± 0.001 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Answer :
- Catalyst Screening : Grubbs II vs. copper-based catalysts for ATRC—Grubbs II reduces side reactions but requires inert conditions .
- Substituent Effects : Electron-donating groups (e.g., -OMe) on aromatic precursors enhance cyclization efficiency in three-component reactions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility of intermediates without degrading the Boc group .
Q. How to resolve contradictions in spectral data during characterization?
- Answer :
- Unexpected IR Shifts : High C-H stretching frequencies (e.g., 3000 cm⁻¹) arise from electron-withdrawing groups adjacent to benzylic carbons, not contamination .
- NMR Signal Splitting : Diastereotopic protons in the spirocycle may cause complex splitting; use 2D NMR (COSY, NOESY) to assign stereochemistry .
- Elemental Analysis Discrepancies : Trace solvent retention (e.g., EtOAc) alters C/H ratios; ensure thorough drying under vacuum .
Q. What role does the Boc group play in stability and reactivity?
- Answer :
- Stability : The tert-butoxycarbonyl (Boc) group prevents amine oxidation during synthesis and facilitates purification by increasing hydrophobicity .
- Reactivity : Boc deprotection (e.g., TFA/CH₂Cl₂) generates free amines for downstream functionalization, critical for drug discovery .
Q. How does substituent positioning influence reactivity in derivatives?
- Answer :
- Steric Effects : Bulky substituents at the 8-position hinder cyclization (e.g., benzyl groups reduce yields by 20% vs. methyl) .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance electrophilic reactivity in cross-coupling reactions .
Q. What advanced analytical methods confirm the spirocyclic structure?
- Answer :
- X-ray Crystallography : Resolves bond angles and torsional strain in the spirocenter (not directly cited but inferred from synthetic protocols in ).
- HRMS/MS Fragmentation : Matches predicted fragmentation patterns (e.g., loss of Boc group at m/z 100–150) .
Q. What pharmacological applications are associated with this compound?
- Answer :
- CNS Disorders : Structural analogs target 5-HT receptors (e.g., TRC-C365020 for Alzheimer’s and schizophrenia) .
- Antiviral Agents : Spirocyclic scaffolds inhibit HIV-1 protease via steric blocking of active sites .
Notes
- Avoid abbreviations; use full chemical names.
- Citations follow format, corresponding to the provided evidence.
- Focus on methodological insights over definitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
